3-(3-Methoxyphenyl)aniline physical properties
3-(3-Methoxyphenyl)aniline physical properties
A Comprehensive Technical Guide to 3-(3-Methoxyphenyl)aniline for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the physical and chemical properties of 3-(3-Methoxyphenyl)aniline, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical experimental guidance.
Introduction: The Significance of Biphenylamine Scaffolds
Substituted biphenylamines, such as 3-(3-Methoxyphenyl)aniline, represent a privileged scaffold in modern drug discovery. The inherent structural rigidity and the ability to present functional groups in a well-defined three-dimensional space make them attractive cores for designing ligands that can interact with high specificity and affinity with biological targets. The methoxy and amine functionalities on the biphenyl core of 3-(3-Methoxyphenyl)aniline offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design programs.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays.
Molecular Structure and Identification
The foundational identity of 3-(3-Methoxyphenyl)aniline is established by its molecular structure and associated identifiers.
Caption: Chemical structure of 3-(3-Methoxyphenyl)aniline.
Table 1: Core Identifiers for 3-(3-Methoxyphenyl)aniline
| Property | Value |
| CAS Number | 400748-70-1[1][2][3] |
| Molecular Formula | C₁₃H₁₃NO[1][3][4] |
| Molecular Weight | 199.25 g/mol [1][3][4] |
| IUPAC Name | 3-(3-Methoxyphenyl)aniline[3] |
| Synonyms | 3'-Methoxy-[1,1'-biphenyl]-3-amine[1] |
| Physical Form | Solid[1] |
Experimentally Determined Physical Properties
While some physical properties of 3-(3-Methoxyphenyl)aniline are documented, others, such as precise melting and boiling points, require experimental determination for a given sample's purity. The following table summarizes the available data and highlights the need for empirical verification.
Table 2: Physical Properties of 3-(3-Methoxyphenyl)aniline
| Property | Value | Experimental Protocol |
| Melting Point | Not explicitly reported in literature. Requires experimental determination. | See Protocol 1 |
| Boiling Point | Not explicitly reported in literature. Requires experimental determination. | See Protocol 2 |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform. Limited solubility in water.[5] | See Protocol 3 |
Experimental Protocols for Physical Property Determination
The following protocols provide standardized methodologies for determining the key physical properties of 3-(3-Methoxyphenyl)aniline. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
Caption: Workflow for the synthesis and characterization of 3-(3-Methoxyphenyl)aniline.
Protocol 1: Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the 3-(3-Methoxyphenyl)aniline sample is dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, heat rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.[6][7][8][9]
-
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Impurities will typically cause a depression and broadening of the melting point range.
Protocol 2: Boiling Point Determination (Microscale Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or heating block
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of liquid 3-(3-Methoxyphenyl)aniline into the small test tube. If the compound is solid at room temperature, it must be melted first.
-
Assembly:
-
Place a capillary tube, sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
-
Measurement:
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][11][12][13][14]
-
Causality: The rapid stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn back into the capillary. This point represents the true boiling point.
Protocol 3: Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Apparatus:
-
Small vials or test tubes with caps
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge (optional)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment:
-
To a test tube containing ~1 mL of the solvent, add a small, known amount (e.g., 1-2 mg) of 3-(3-Methoxyphenyl)aniline.
-
Vortex or shake the mixture vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is sparingly soluble or insoluble.
-
-
Quantitative Determination (Shake-Flask Method):
-
Add an excess amount of 3-(3-Methoxyphenyl)aniline to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16][17][18]
-
Allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Causality: Reaching equilibrium is essential for determining the true solubility. Insufficient agitation or time can lead to an underestimation of the solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical identity and purity of 3-(3-Methoxyphenyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for organic compounds.
Sample Preparation and Acquisition:
-
Dissolve 5-20 mg of 3-(3-Methoxyphenyl)aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[19]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including locking, tuning, and shimming.[20][21][22][23]
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The integration of these signals will correspond to the number of protons in each environment. The coupling patterns (splitting) will provide information about adjacent protons.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons and the methoxy carbon.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid 3-(3-Methoxyphenyl)aniline sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Expected Spectral Features:
-
N-H stretch: A characteristic absorption band for the amine group will be present in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Absorptions for aromatic C-H bonds will appear above 3000 cm⁻¹, while the methoxy C-H stretch will be just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O stretch (ether): A strong absorption band for the aryl ether linkage will be present around 1250-1000 cm⁻¹.
-
C-N stretch: An absorption band for the aromatic amine C-N bond will be visible around 1350-1250 cm⁻¹.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.[28][29][30][31][32]
Sample Preparation and Acquisition (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion.
Expected Spectral Features:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 3-(3-Methoxyphenyl)aniline (199.25) should be observed. This is the radical cation formed by the loss of one electron.
-
Fragment Ions: The spectrum will show additional peaks at lower m/z values corresponding to the fragmentation of the molecular ion. The fragmentation pattern can provide clues about the molecule's structure.
Applications in Drug Development
Aniline and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceuticals.[33][34] The 3-(3-Methoxyphenyl)aniline scaffold can be found in molecules targeting various disease areas. Its utility stems from the ability to readily modify the amine and methoxy groups, as well as the aromatic rings, to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As with all chemicals in a laboratory setting, proper safety precautions should be taken when handling 3-(3-Methoxyphenyl)aniline. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
-
The Mass Spectrometry Experiment. (n.d.). Oregon State University. Retrieved from [Link]
-
Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks. Retrieved from [Link]
- Determination of Boiling Points. (n.d.). Retrieved from https://www.csus.edu/indiv/m/mackj/chem5/bpt.pdf
-
Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2024, July 25). ALWSCI. Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
-
Micro Boiling Point Determination. (n.d.). Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
-
Experiment- 6. (n.d.). Retrieved from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]
-
Infrared spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
-
ExperimentIRSpectroscopy Documentation. (2024, September 3). Emerald Cloud Lab. Retrieved from [Link]
-
Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). DTIC. Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). Retrieved from [Link]
-
3-(3-Methoxyphenyl)aniline, HCl. (n.d.). ChemBK. Retrieved from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium. Retrieved from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]
-
Mass spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the process involved in performing a mass spectrometry experiment? (2014, April 28). Quora. Retrieved from [Link]
-
Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. (n.d.). University of Wyoming. Retrieved from [Link]
-
Basic NMR Concepts. (n.d.). Retrieved from [Link]
-
3-methoxy-4-(3-phenylpropoxy)aniline. (n.d.). Solubility of Things. Retrieved from [Link]
-
Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Lecture 13: Experimental Methods. (2011, March 29). Retrieved from [Link]
-
How To Run IR Spectroscopy? (2024, January 25). Chemistry For Everyone. Retrieved from [Link]
-
400748-70-1,3-(3-甲氧基苯基)苯胺. (n.d.). 韶远. Retrieved from [Link]
-
Aniline. (n.d.). Solubility of Things. Retrieved from [Link]
-
3'-Methoxy-biphenyl-3-ylamine. (n.d.). P&S Chemicals. Retrieved from [Link]
-
CAS#:106614-60-2 | 3-methoxy-N,N-bis(3-methoxyphenyl)aniline. (2024, September 1). Chemsrc. Retrieved from [Link]
-
2-butyl-3-(4-methoxyphenyl)aniline. (2024, May 20). ChemSynthesis. Retrieved from [Link]
-
3-(4-methoxyphenyl)aniline. (n.d.). Molbase. Retrieved from [Link]
-
3-(3-Methoxyphenoxy)aniline. (n.d.). PubChem. Retrieved from [Link]
- 1. 3-(3-Methoxyphenyl)aniline | 400748-70-1 [sigmaaldrich.com]
- 2. 400748-70-1,3-(3-甲氧基苯基)苯胺-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-(3-Methoxyphenyl)aniline [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. westlab.com [westlab.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. phillysim.org [phillysim.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chymist.com [chymist.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. materialneutral.info [materialneutral.info]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 21. uwyo.edu [uwyo.edu]
- 22. sites.bu.edu [sites.bu.edu]
- 23. ekwan.github.io [ekwan.github.io]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 26. emeraldcloudlab.com [emeraldcloudlab.com]
- 27. m.youtube.com [m.youtube.com]
- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 29. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 31. quora.com [quora.com]
- 32. rsc.org [rsc.org]
- 33. Aniline and substituted anilines | Thermo Fisher Scientific [thermofisher.com]
- 34. chemimpex.com [chemimpex.com]
